8-O-methylretusin

説明

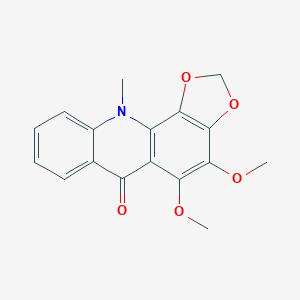

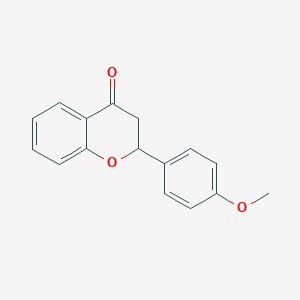

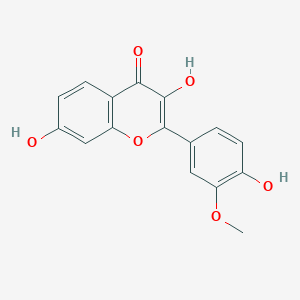

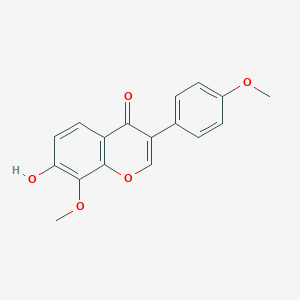

8-O-methylretusin is a type of flavonoid, specifically an isoflavonoid . It is found in biological sources such as Euchresta horsfieldii and Sophora tetraptera . The molecular formula of 8-O-methylretusin is C17H14O5 .

Synthesis Analysis

While specific synthesis methods for 8-O-methylretusin were not found in the search results, it’s worth noting that the compound is naturally occurring and can be isolated from certain plant species .

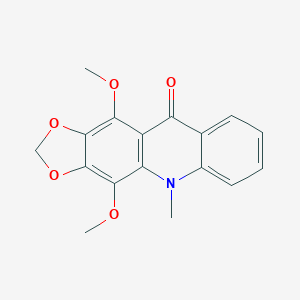

Molecular Structure Analysis

The molecular structure of 8-O-methylretusin consists of 17 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule is InChI=1S/C17H14O5/c1-20-11-5-3-10 (4-6-11)13-9-22-16-12 (15 (13)19)7-8-14 (18)17 (16)21-2/h3-9,18H,1-2H3 .

Physical And Chemical Properties Analysis

8-O-methylretusin is a colorless prism with a melting point of 230-232°C . Its exact mass is 298.084125 . The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors . Its logP value, which represents its lipophilicity, is 4.08 .

Relevant Papers

One relevant paper titled “Calycosin and 8-O-methylretusin isolated from Maackia amurensis as potent and selective reversible inhibitors of human monoamine oxidase-B” was found . This paper could provide more insights into the biological activities of 8-O-methylretusin.

科学的研究の応用

Identification in Dalbergia retusa : 8-O-methylretusin was identified as a crystalline isoflavone in the heartwood of Dalbergia retusa, along with other isoflavones (Jurd, Stevens, & Manners, 1972).

Antioxidant and Antimelanogenic Properties : Rosmarinic acid methyl ester (Ov-8) isolated from Origanum vulgare showed significant antioxidant and depigmentation activities, suggesting potential applications in food additives and skin pigmentation control (Ding, Chou, & Liang, 2010).

Biotransformation in Escherichia coli : Biotransformation of 8-hydroxydaidzein by recombinant Escherichia coli expressing O-methyltransferase led to the production of 8-O-methylretusin, which exhibited inhibitory effects on melanogenesis in cultured B16 melanoma cells (Chiang, Ding, Tsai, Chang, et al., 2015).

Presence in Abrus mollis : 8-O-methylretusin was identified as one of the isoflavones in the whole plant of Abrus mollis, suggesting its natural occurrence in various plant species (Wei-shuo, 2004).

Additional Presence in Dalbergia retusa : Another study confirmed the presence of 8-O-methylretusin in the heartwood of Dalbergia retusa, further supporting its natural occurrence in this plant species (Gregson, Ollis, Redman, Sutherland, et al., 1978).

特性

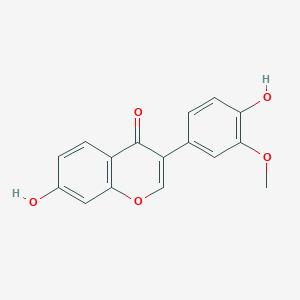

IUPAC Name |

7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELGEUSJRWRBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191259 | |

| Record name | Isoafrormosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-O-methylretusin | |

CAS RN |

37816-20-9 | |

| Record name | Isoafrormosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoafrormosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

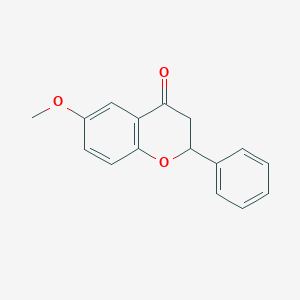

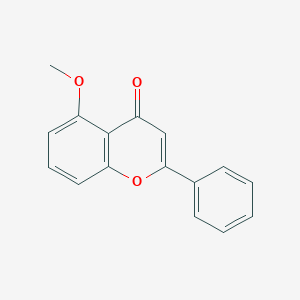

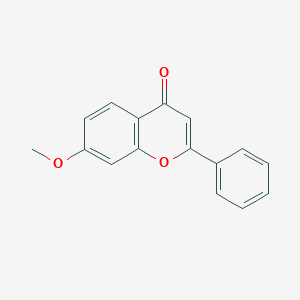

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 8-O-methylretusin?

A1: 8-O-methylretusin has shown promising results in several areas:

- Antimicrobial activity: It exhibits broad-spectrum activity against both bacteria and fungi. [, , ]

- Antifouling activity: Studies indicate activity against marine biofilm-derived bacteria, suggesting potential applications in antifouling coatings. []

- Antioxidant activity: Demonstrates antioxidant properties through DPPH radical scavenging and β-carotene-linoleic acid bleaching assays. []

- Cholinesterase inhibitory activity: Research suggests potential for development as a therapeutic agent for Alzheimer's disease. []

- Breast cancer: In silico analysis predicts potential as an activating agent for caspase-3, suggesting potential anti-cancer properties. []

Q2: Which plant species are known to contain 8-O-methylretusin?

A2: 8-O-methylretusin has been isolated from various plant species, including:

- Halimodendron halodendron []

- Dipteryx alata []

- Spatholobus species [, ]

- Erythrina latissima []

- Knema glomerata []

- Mucuna birdwoodiana []

- Dalbergia cultrata []

- Maackia amurensis []

- Apocynum venetum []

- Millettia nitida var. hirsutissima []

- Placolobium vietnamense []

- Pterocarpus indicus []

- Swartzia laevicarpa []

- Dipteryx odorata []

- Andira parviflora []

Q3: What is the molecular formula and weight of 8-O-methylretusin?

A3: 8-O-methylretusin has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol. []

Q4: What spectroscopic techniques are used to characterize 8-O-methylretusin?

A4: The structure of 8-O-methylretusin has been elucidated using various spectroscopic techniques, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。